4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile
Description
4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile is a pyrimidine derivative featuring a benzo[d]azepine moiety, an ethylamino substituent, and a hydroxypyrimidine-carbonitrile core.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(ethylamino)-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N5O/c1-2-19-17-20-15(14(11-18)16(23)21-17)22-9-7-12-5-3-4-6-13(12)8-10-22/h3-6H,2,7-10H2,1H3,(H2,19,20,21,23) |
InChI Key |
WYHIRKWDIUBMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(C(=O)N1)C#N)N2CCC3=CC=CC=C3CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of the title compound involves constructing two key fragments:
- The 4,5-dihydro-1H-benzo[d]azepine core
- The 2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile moiety
These fragments are typically synthesized separately and then coupled through nucleophilic substitution or reductive amination strategies.
Synthesis of the Benzazepine Moiety
According to patent WO2010007382A1, benzazepine derivatives are prepared via catalytic hydrogenation of benzazepinone precursors or through cyclization reactions involving substituted anilines and ketoesters under acidic or basic conditions. Key steps include:
- Formation of the azepine ring by intramolecular cyclization.
- Reduction of unsaturated bonds by catalytic hydrogenation using palladium catalysts.
- Protection/deprotection steps to manage functional groups during multi-step synthesis.
The patent describes the use of palladium-catalyzed hydrogenation and deprotection reactions to obtain the desired benzazepine intermediates in good yields.
Coupling of Benzazepine and Pyrimidine Units
The final step generally involves linking the benzazepine and pyrimidine fragments through the nitrogen at position 3 of the benzazepine ring to the pyrimidine core. This can be achieved by:
- Reductive amination using sodium triacetoxyborohydride or lithium aluminium hydride in solvents like tetrahydrofuran (THF).
- Reaction conditions typically include stirring under inert atmosphere (nitrogen), controlled temperature (0°C to room temperature), and subsequent purification by extraction and chromatography.
Example of Related Reduction Reaction
A related reduction example from the literature involves the reduction of methyl 2-(pyridin-3-yl)acetate to 2-(pyridin-3-yl)ethanol using lithium aluminium tetrahydride (LiAlH4) in THF at 0°C for 1 hour, followed by quenching with aqueous sodium hydroxide and extraction, yielding 51% of product. This illustrates the use of strong hydride reagents under controlled conditions to reduce esters to alcohols, a step potentially analogous to functional group transformations in the target compound's synthesis.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzazepine ring formation | Cyclization of substituted aniline/ketoester, acidic/basic medium | Not specified | Intramolecular cyclization to form azepine ring |
| 2 | Catalytic hydrogenation | Pd catalyst, H2 atmosphere, solvent (e.g., ethanol) | High | Reduction of unsaturated bonds in benzazepine precursor |
| 3 | Pyrimidine ring synthesis | Condensation of amidines with β-ketonitriles | Not specified | Formation of hydroxypyrimidine core |
| 4 | Amination | Nucleophilic substitution or reductive amination with ethylamine | Not specified | Introduction of ethylamino substituent |
| 5 | Coupling of fragments | Reductive amination using NaBH(OAc)3 or LiAlH4 in THF, 0°C to RT | Moderate to high | Formation of C-N bond linking benzazepine and pyrimidine |
| 6 | Purification | Extraction, washing, drying over Na2SO4, chromatography | - | Ensures isolation of pure target compound |
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency: Higher yields (68%) for 11a/b suggest favorable kinetics in thiazolo-pyrimidine formation compared to quinazoline derivatives (57%) .
- Substituent Effects: Bulky benzylidene groups in 11a/b lower melting points vs. quinazoline derivatives (12), highlighting packing-density differences .
- Flexibility vs.
Biological Activity
The compound 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile is a novel heterocyclic compound that combines elements of benzodiazepines and pyrimidines. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.34 g/mol. The structure features a benzo[d]azepine core, which is known for its diverse pharmacological properties, including anxiolytic and anticonvulsant activities.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological potential:
- Antioxidant Activity : Compounds with similar structural motifs have shown significant antioxidant properties. The presence of hydroxyl groups in the pyrimidine ring can enhance the electron-donating ability, contributing to improved radical scavenging activity .
- Antimicrobial Properties : Benzodiazepine derivatives often exhibit antimicrobial activities. Research indicates that modifications in the benzodiazepine structure can lead to enhanced efficacy against various microbial strains. The incorporation of ethylamino and carbonitrile groups may further augment these properties .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory conditions .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several hydroxylated analogs of benzodiazepines, demonstrating their potential as antioxidants and antifungal agents. The results indicated that these compounds exhibited high antifungal activity against strains of Sporothrix schenckii, highlighting the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
In evaluating the structure-activity relationship for related compounds, it was found that specific substitutions at the 2-position of the pyrimidine ring significantly influenced biological activity. For instance, adding various substituents improved interaction with target proteins involved in inflammation and microbial resistance .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
